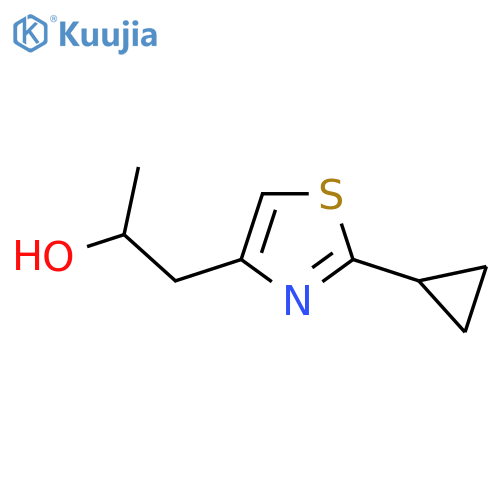

Cas no 1537051-06-1 (1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol)

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol

- EN300-1858408

- 1537051-06-1

-

- インチ: 1S/C9H13NOS/c1-6(11)4-8-5-12-9(10-8)7-2-3-7/h5-7,11H,2-4H2,1H3

- InChIKey: JGGHOBNUWMPGRH-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(C)O)N=C1C1CC1

計算された属性

- せいみつぶんしりょう: 183.07178521g/mol

- どういたいしつりょう: 183.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 61.4Ų

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1858408-2.5g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1858408-0.5g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1858408-0.05g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1858408-0.25g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1858408-5.0g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1858408-1g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1858408-10g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1858408-0.1g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1858408-10.0g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1858408-1.0g |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol |

1537051-06-1 | 1g |

$1299.0 | 2023-06-02 |

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

5. Book reviews

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-olに関する追加情報

Comprehensive Overview of 1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol (CAS No. 1537051-06-1): Properties, Applications, and Research Insights

1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol (CAS No. 1537051-06-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropyl-thiazole core with a propanol side chain, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula and structural complexity contribute to its potential in drug discovery, particularly in targeting enzymes or receptors involved in inflammation and metabolic disorders.

Recent studies highlight the growing demand for thiazole derivatives like 1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol in medicinal chemistry. Researchers are exploring its role as a scaffold for kinase inhibitors, a hot topic in oncology and autoimmune disease therapeutics. The compound’s hydrogen-bonding capacity and lipophilicity align with modern drug-likeness criteria, addressing key challenges in bioavailability optimization—a frequent search query among pharmaceutical professionals.

In agrochemical applications, this compound’s heterocyclic framework shows promise for developing next-generation pesticides with lower environmental persistence. Sustainability-focused searches often include terms like "green chemistry alternatives" or "biodegradable agrochemicals," areas where 1537051-06-1 could play a role due to its potential derivatization pathways. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing its purity, another common concern in peer-reviewed literature.

The synthesis of 1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol typically involves multi-step organic reactions, including cyclopropanation and thiazole ring formation. These processes are frequently discussed in patent databases and academic journals, reflecting industry interest. Computational chemistry tools (molecular docking and QSAR modeling) further enhance its study, addressing trending topics like "AI-driven drug design"—a high-traffic keyword in scientific forums.

From a commercial perspective, suppliers often list this compound under high-purity chemical catalogs, catering to R&D laboratories. Quality control measures, such as residual solvent analysis and chiral purity testing, are emphasized in product specifications, aligning with regulatory standards like ICH guidelines. These details respond to frequent buyer queries about "GMP-compliant intermediates" or "scale-up synthesis protocols."

Ongoing research explores the metabolic stability of 1537051-06-1 derivatives, a critical factor in preclinical development. Publications on cytochrome P450 interactions and plasma protein binding studies are increasing, reflecting the compound’s relevance in ADME/Tox profiling. Such data are vital for researchers searching for "lead compound optimization strategies" or "toxicology prediction models."

In summary, 1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol represents a compelling case study in structure-activity relationship (SAR) exploration. Its dual applicability in pharmaceuticals and agrochemicals, combined with advancing analytical methodologies, positions it as a molecule of enduring scientific and industrial value.

1537051-06-1 (1-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ol) 関連製品

- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)

- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)

- 1219842-17-7(N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide)

- 2137463-34-2(1,7-Dioxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 8,8-dimethyl-, 4-(phenylmethyl) ester)

- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)

- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)

- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)

- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)